molecular formula C14H13N3O4S B5384944 (E)-2-(4-nitrophenyl)-N'-phenylethenesulfonohydrazide

(E)-2-(4-nitrophenyl)-N'-phenylethenesulfonohydrazide

Cat. No.: B5384944
M. Wt: 319.34 g/mol
InChI Key: LMJPMKVQXZXDLT-ZHACJKMWSA-N
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Description

(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide is an organic compound characterized by the presence of a nitrophenyl group and a phenylethenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for (E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenylethenesulfonohydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-nitrophenyl)-N’-phenylethenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(E)-2-(4-nitrophenyl)-N'-phenylethenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-17(19)14-8-6-12(7-9-14)10-11-22(20,21)16-15-13-4-2-1-3-5-13/h1-11,15-16H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJPMKVQXZXDLT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNS(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NNS(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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